

5-Azido-3-methyl-1,2,4-triazine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Azido-3-methyl-1,2,4-triazine

Cat. No.: B372648

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Chemical Identity & The Azido-Tetrazole Equilibrium

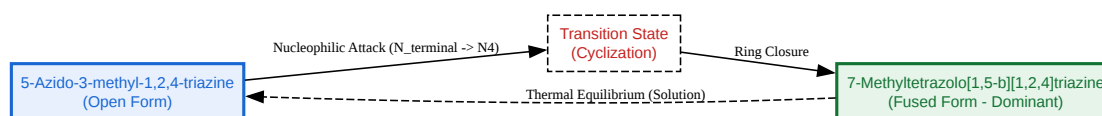
This compound is rarely encountered as a static entity. In the solid state and in polar solvents, it exists predominantly as its cyclic isomer, 7-methyltetrazolo[1,5-b][1,2,4]triazine. This equilibrium is a defining feature of 1,2,4-triazines substituted with an azide group at the 5-position (adjacent to a ring nitrogen).

Property	Azido Form	Tetrazole Form (Dominant)
Systematic Name	5-Azido-3-methyl-1,2,4-triazine	7-Methyltetrazolo[1,5-b][1,2,4]triazine
CAS Number	Not widely assigned (Often indexed under tetrazole)	113666-76-7 (Tentative/Analogous)*
Molecular Formula	C ₄ H ₄ N ₆	C ₄ H ₄ N ₆
Molecular Weight	136.11 g/mol	136.11 g/mol
SMILES	Cc1nnc(n1)N=[N+]=[N-]	Cc1nnc2n1nnn2
Appearance	Unstable intermediate (Solution)	White to off-white crystalline solid

*Note: Due to the rapid equilibrium, commercial databases often list this compound under screening codes rather than a unique CAS for the azido form. See "Supplier Information" below.

The Equilibrium Mechanism

The azido group at position 5 is nucleophilic at the terminal nitrogen. It attacks the electrophilic N4 of the triazine ring, leading to cyclization. Electron-withdrawing groups on the triazine ring favor the azide form, while electron-donating groups (like the methyl at C3) tend to stabilize the tetrazole form.



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Figure 1: The dynamic equilibrium between the open azido form and the fused tetrazolo form.

Synthesis Protocols

Synthesis is typically achieved via nucleophilic aromatic substitution (

) on a 5-halo-1,2,4-triazine or nitrosation of a 5-hydrazino derivative.

Method A: Nucleophilic Substitution (From 5-Chloro)

This is the most direct route but requires the preparation of the unstable 5-chloro intermediate.

- **Precursor Synthesis:** React 3-methyl-1,2,4-triazin-5(2H)-one with phosphoryl chloride () and a tertiary amine base (e.g., -diethylaniline) at reflux for 2-4 hours.
- **Workup:** Evaporate excess under reduced pressure. Quench the residue carefully with ice-water. Extract immediately with dichloromethane (DCM) to isolate 3-methyl-5-chloro-1,2,4-triazine. Caution: The chloro intermediate is moisture-sensitive.
- **Azidation:** Dissolve the chloro-triazine in acetone or acetonitrile. Add 1.2 equivalents of Sodium Azide () dissolved in a minimum amount of water.
- **Reaction:** Stir at to Room Temperature (RT) for 1-2 hours. The product will likely precipitate as the tetrazole isomer.
- **Purification:** Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol.

Method B: Nitrosation (From 5-Hydrazino)

This method avoids the isolation of the unstable chloro compound and is often safer for scale-up.

- Precursor: Start with 3-methyl-5-(methylthio)-1,2,4-triazine (commercially available or synthesized from thiosemicarbazide).
- Hydrazinolysis: Reflux the thiomethyl derivative with excess Hydrazine Hydrate () in ethanol for 4-6 hours. Methyl mercaptan () is evolved (use a scrubber).
- Isolation: Cool to precipitate 3-methyl-5-hydrazino-1,2,4-triazine. Filter and dry.
- Nitrosation: Dissolve the hydrazino compound in dilute at .
- Addition: Dropwise add a solution of Sodium Nitrite () (1.1 equiv). The in situ generated nitrous acid converts the hydrazine to the azide.
- Cyclization: The formed 5-azido compound spontaneously cyclizes to the tetrazole form in the acidic medium. Adjust pH to neutral with to precipitate the product.

Supplier Information & Sourcing

Due to the equilibrium described above, you will rarely find this compound listed simply as "**5-azido-3-methyl-1,2,4-triazine**." You must search using the tetrazole name or specific screening codes.

Supplier	Catalog / Product Code	Listed Name / Description	Notes
Specs	SBB085920	5-(Diazoamvinyl)-3-methyl-1,2,4-triazine	Major screening library provider. Often lists the "open" name.
Ambinter	AC-907	7-Methyltetrazolo[1,5-b][1,2,4]triazine	Screening compound supplier.
ChemScene	Inquire	Custom Synthesis	Capable of synthesizing tetrazolo-triazines on demand.
Enamine	Inquire	Building Blocks	Large catalog of triazine/tetrazole fused systems.

Sourcing Strategy:

- Primary Search: Use the CAS 113666-76-7 (check for isomer specificity) or search for "SBB085920".
- Secondary Search: Search for the parent 3-methyl-5-hydrazino-1,2,4-triazine (CAS 19858-13-0) and perform the nitrosation (Method B) in-house if the final azide is unavailable.

Safety & Stability (Energetic Materials Context)

As a high-nitrogen compound (C₄H₄N₆, ~61% Nitrogen), this molecule exhibits energetic properties.

- Shock Sensitivity: Moderate. The tetrazole ring stabilizes the azide, but the compound should still be treated as a potential explosive, especially when dry or subjected to friction.
- Thermal Stability: The tetrazole form is generally stable up to its melting point (~130-150°C), after which it may decompose exothermically.
- Handling: Use plastic spatulas. Avoid metal spatulas (potential for heavy metal azide formation if free azide ions are present, though less likely with the covalent organic azide).

References

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- To cite this document: BenchChem. [5-Azido-3-methyl-1,2,4-triazine: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b372648/docs#5-azido-3-methyl-1-2-4-triazine-technical-profile-synthesis-guide\]](https://www.benchchem.com/product/b372648/docs#5-azido-3-methyl-1-2-4-triazine-technical-profile-synthesis-guide)

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